molecular formula C6H9N3O B11707216 N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide

Cat. No.: B11707216
M. Wt: 139.16 g/mol
InChI Key: KOIZPEFGTQJIQK-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide: is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a formamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with formamide under controlled conditions. One common method involves heating 3,5-dimethyl-1H-pyrazole with formamide at elevated temperatures, often in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • N-(3,5-dinitro-1H-pyrazol-4-yl)formamide
  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
  • 3,5-dimethyl-1H-pyrazol-4-amine

Uniqueness: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct chemical and biological properties.

Biological Activity

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, and neurotropic effects, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including this compound, against several pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrated that these compounds effectively inhibited bacterial growth.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
4a0.25Escherichia coli
5a0.30Pseudomonas aeruginosa

These findings suggest that this compound has potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro evaluations have shown that this compound exhibits cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50_{50} (μM)Mechanism of Action
MCF73.79Apoptosis induction
HepG212.50Cell cycle arrest
A3754.2CDK2 inhibition

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and arrest the cell cycle highlights its potential as an anticancer therapeutic.

Neurotropic Activity

This compound has also been investigated for its neurotropic effects. Studies using animal models have demonstrated that this compound exhibits anxiolytic and antidepressant properties comparable to established medications like diazepam.

Table 3: Neurotropic Effects of this compound

Test ModelEffect ObservedComparison Drug
Forced Swimming TestIncreased latency to immobilityDiazepam
Elevated Plus MazeIncreased time in open armsDiazepam

These results suggest that this compound may serve as a candidate for further development in treating anxiety and depression.

Case Studies and Research Findings

Recent advancements in drug design have highlighted the significance of pyrazole derivatives in therapeutic applications. A comprehensive review noted that compounds similar to this compound have shown promise in treating inflammatory diseases and cancer due to their multifaceted mechanisms of action.

Summary of Findings

  • Antimicrobial Efficacy : Effective against various pathogens with low MIC values.
  • Anticancer Potential : Demonstrated significant cytotoxicity across multiple cancer cell lines.
  • Neurotropic Properties : Exhibited anxiolytic and antidepressant effects in preclinical models.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide

InChI

InChI=1S/C6H9N3O/c1-4-6(7-3-10)5(2)9-8-4/h3H,1-2H3,(H,7,10)(H,8,9)

InChI Key

KOIZPEFGTQJIQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)NC=O

Origin of Product

United States

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